molecular formula C23H19N3O3S B11602809 (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11602809
M. Wt: 417.5 g/mol
InChI Key: AWRQXBOSAOIJJF-XSFVSMFZSA-N
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Description

(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea and β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other dihydropyrimidine derivatives, such as:
    • 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
    • 1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

(5E)-1-(4-methoxyphenyl)-5-[[1-(4-methylphenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H19N3O3S/c1-15-5-7-16(8-6-15)25-13-3-4-18(25)14-20-21(27)24-23(30)26(22(20)28)17-9-11-19(29-2)12-10-17/h3-14H,1-2H3,(H,24,27,30)/b20-14+

InChI Key

AWRQXBOSAOIJJF-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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